molecular formula C13H15N5OS B2921956 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034269-32-2

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2921956
CAS No.: 2034269-32-2
M. Wt: 289.36
InChI Key: NRBHNMHGUKGPNM-UHFFFAOYSA-N
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Description

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic heterocyclic molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring linked to a pyridine moiety via a methanone group, a framework commonly explored in the development of kinase inhibitors . The presence of the 1,2,3-triazole ring is a key feature, often utilized in click chemistry for bioconjugation or as a bioisostere for amide bonds, which can optimize a compound's metabolic stability and binding affinity . The 2-(methylthio)pyridin-3-yl group can contribute to hydrogen bonding and hydrophobic interactions with biological targets. Researchers are investigating this compound and its analogs as potential scaffolds for developing novel therapeutic agents, particularly in oncology, given the known activity of similar triazole and pyridine derivatives as inhibitors of key enzymatic pathways involved in cancer cell proliferation . Its mechanism of action is anticipated to involve high-affinity binding to the ATP pocket of specific protein kinases, thereby modulating signaling cascades within cells. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBHNMHGUKGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The pyrrolidine ring can be introduced through a subsequent cyclization reaction, and the methylthio-pyridine moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form a corresponding amine.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted pyridines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its triazole and pyridine moieties make it a candidate for biological studies, including enzyme inhibition and receptor binding.

  • Medicine: : The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.

  • Industry: : It can be used in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through binding interactions. The triazole ring can form hydrogen bonds, while the pyridine ring can engage in π-π interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
Target Compound: (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone C₁₄H₁₅N₅OS 309.37 2H-triazol-2-yl, methylthio-pyridine N/A -
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone C₁₄H₁₃F₃N₄O₂S 358.34 Trifluoromethyl-oxadiazole, methylthio Higher lipophilicity (CF₃ group)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone C₁₂H₁₀Cl₂N₄O 297.14 Azetidine, dichlorophenyl N/A
(S)-(2-(6-Chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone C₂₃H₂₂ClN₅O₂ 435.91 Benzoimidazole, methoxy-triazole Orexin receptor antagonist
5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone C₉H₇N₅O₂S 249.25 Pyrazole, cyano-thiophene Synthetic intermediate

Substituent Effects

  • Triazole vs. However, oxadiazole’s electron-withdrawing nature (e.g., trifluoromethyl in ) increases metabolic stability.

Pharmacological Potential

  • Orexin Receptor Antagonism : The triazole-pyrrolidine motif in the target compound shares structural similarities with orexin antagonists (e.g., ), suggesting possible activity in sleep disorder therapeutics .
  • Antimicrobial Activity : Pyridine-triazole hybrids (e.g., ) are associated with antimicrobial properties, though direct evidence for the target compound is lacking.
  • Enzyme Inhibition: Methanone derivatives with pyrazole or thiophene moieties () have shown kinase or protease inhibitory effects, hinting at broader therapeutic applications.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. The following sections delve into its synthesis, biological properties, and potential applications.

Structural Features

The structural formula of the compound is represented as follows:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}

Key Components:

  • Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.
  • Pyrrolidine Moiety : Provides structural rigidity and enhances interaction with biological targets.
  • Methylthio Group : Increases lipophilicity and may influence pharmacokinetic properties.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Common methods include:

  • Huisgen Cycloaddition : Used for forming the triazole ring through the reaction of azides and alkynes.
  • Nucleophilic Substitution : Incorporation of the methylthio group onto the pyridine ring.

These methods allow for precise control over the compound's structure and properties.

Anticancer Properties

Research indicates that triazole-containing compounds often exhibit significant anticancer activity. For instance, derivatives similar to our compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that triazole derivatives could inhibit cell proliferation and migration in cancer cells, with IC50 values ranging from 2.70 µM to 5.04 µM against different cancer lines such as HCT116 and MCF-7 .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to mitochondrial dysfunction and apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
Triazole Derivative AContains triazole and pyridineAnticancer (IC50 = 4.93 µM)
Triazole Derivative BTriazole with additional functional groupsAntifungal and cytotoxic
Methylthio-Pyridine CMethylthio group on pyridineAntimicrobial

This table highlights how variations in structure can influence biological activity.

Case Studies

  • Study on Anticancer Efficacy : A derivative of the compound showed promising results against HCT116 cells with an IC50 value significantly lower than established anticancer drugs .
  • Mechanistic Insights : Research has indicated that triazole-containing hybrids can modulate key proteins involved in cell cycle regulation and apoptosis, suggesting potential therapeutic applications in oncology .

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